Structural Divergence from H3 Antagonist JNJ-5207852
The target compound differs from the archetypal H3R antagonist JNJ-5207852 by replacement of the 3-(trifluoromethyl)benzamide group with a 3-fluoro-4-methoxybenzamide group . While JNJ-5207852 exhibits a human H3R pKi of 9.24, no quantitative binding or functional data are currently available for the target compound . This structural difference alters the benzamide ring’s electron density and hydrogen-bonding capabilities, which are key determinants of H3R pharmacophore interactions. The fluoro-methoxy pattern also reduces overall lipophilicity compared to the trifluoromethyl group, as estimated by calculated logP values (Target: ~2.1 vs. JNJ-5207852: ~3.0, in silico prediction). This physicochemical shift may influence both blood-brain barrier penetration and off-target binding profiles. Until empirical binding data are generated, this structural departure represents a key, though unquantified, point of differentiation for researchers seeking novel H3R ligands with potentially distinct pharmacokinetic properties.
| Evidence Dimension | Histamine H3 receptor binding affinity |
|---|---|
| Target Compound Data | No empirical data available (pKi unknown) |
| Comparator Or Baseline | JNJ-5207852: Human H3R pKi = 9.24 (Ki ~0.58 nM) |
| Quantified Difference | Cannot be calculated; target compound activity unmeasured |
| Conditions | Radioligand binding assay (source: MedChemExpress JNJ-5207852 datasheet) |
Why This Matters
The unique 3-fluoro-4-methoxy substitution pattern creates a distinct pharmacological vector; procurement of the exact compound ensures experimental fidelity when exploring fluorine-containing H3R ligand space.
